REACTION_CXSMILES
|
[CH3:1][CH:2](O)[C:3]#[CH:4].[CH2:6]([NH:8][CH2:9][CH2:10][OH:11])[CH3:7]>>[CH2:6]([N:8]([CH:2]([CH3:1])[C:3]#[CH:4])[CH2:9][CH2:10][OH:11])[CH3:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C#C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCO)C(C#C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |